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Compound of Interest

Compound Name: 4-(2-Furyl)-3-buten-2-one

Cat. No.: B1221072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(2-Furyl)-3-buten-2-one, also known as furfurylidene acetone. The information
presented herein is crucial for the identification, characterization, and quality control of this
compound in research and development settings. This document includes tabulated nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed
experimental protocols for obtaining such spectra, and a visualization of its synthesis pathway.

Core Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and MS
analyses of 4-(2-Furyl)-3-buten-2-one. This information has been compiled from the Spectral

Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 4-(2-Furyl)-3-buten-2-one
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Chemical Shift (8)

Coupling Constant

S Multiplicity (3) Hz Assignment
2.31 s CHs

6.45 dd 18,34 Furan H4
6.60 d 3.4 Furan H3
6.88 d 16.2 =CH-CO
7.42 d 16.2 Furyl-CH=
7.50 d 1.8 Furan H5

Solvent: CDCIs, Spectrometer Frequency: 90 MHz

Table 2: 13C NMR Spectroscopic Data for 4-(2-Furyl)-3-buten-2-one

Chemical Shift (8) ppm Assighment
27.5 CHs

112.5 Furan C3
115.0 Furan C4
126.8 =CH-CO
130.8 Furyl-CH=
1445 Furan C5
151.8 Furan C2
197.5 C=0

Solvent: CDCIs, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 4-(2-Furyl)-3-buten-2-one
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Wavenumber (cm~?) Intensity Assignment
3125 - 3000 Weak C-H stretch (furan and vinyl)
C=0 stretch (conjugated
1665 Strong
ketone)
1610 Strong C=C stretch (alkene)
1560, 1480 Medium C=C stretch (furan ring)
970 Strong =C-H bend (trans alkene)

Method: KBr pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-(2-Furyl)-3-buten-2-one

m/z Relative Intensity (%) Assignment

136 100 [M]* (Molecular lon)
121 80 [M - CHs]*

95 50 [M - C2Hs0]*

65 30 [CsHs]*

39 45 [CsHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and

spectroscopic analysis of 4-(2-Furyl)-3-buten-2-one.

Synthesis: Aldol Condensation of Furfural and Acetone
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4-(2-Furyl)-3-buten-2-one is commonly synthesized via a Claisen-Schmidt condensation, a

type of aldol condensation, between furfural and acetone in the presence of a base catalyst.

Materials:

Furfural

Acetone

Sodium hydroxide (NaOH)
Ethanol

Water

Dichloromethane (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a flask and
cooled in an ice bath.

A stoichiometric amount of furfural and a slight excess of acetone are added dropwise to the
cooled basic solution with constant stirring.

The reaction mixture is stirred at room temperature for a specified period, during which the
product precipitates.

The reaction is quenched by the addition of dilute acid.
The product is extracted with dichloromethane.

The organic layer is washed with water and brine, then dried over anhydrous magnesium
sulfate.

The solvent is removed under reduced pressure to yield the crude product.
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e The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded on a
spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCIs),
containing tetramethylsilane (TMS) as an internal standard. For *H NMR, the chemical shifts
are reported in parts per million (ppm) downfield from TMS. For 13C NMR, the chemical shifts
are also reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a Fourier Transform
Infrared (FTIR) spectrometer. For a solid sample, a small amount is finely ground with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample
can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of
4000-400 cm~1.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, commonly
with electron ionization (EI) as the ionization source. The sample is introduced into the
instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment
ions are recorded.

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of 4-(2-Furyl)-3-buten-2-one via the Aldol
Condensation reaction.
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Click to download full resolution via product page
Caption: Synthesis of 4-(2-Furyl)-3-buten-2-one via Aldol Condensation.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Furyl)-3-buten-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221072#spectroscopic-data-of-4-2-furyl-3-buten-2-
one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

